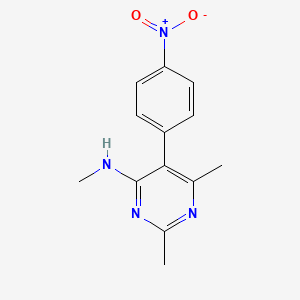
N,2,6-Trimethyl-5-(4-nitrophenyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2,6-Trimethyl-5-(4-nitrophenyl)pyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, including in DNA and RNA. This particular compound is characterized by its three methyl groups and a nitrophenyl group attached to the pyrimidine ring, making it a unique and interesting molecule for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,2,6-Trimethyl-5-(4-nitrophenyl)pyrimidin-4-amine typically involves the reaction of 2,6-dimethyl-4-chloropyrimidine with 4-nitroaniline under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
化学反応の分析
Types of Reactions
N,2,6-Trimethyl-5-(4-nitrophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidines depending on the electrophile used.
科学的研究の応用
N,2,6-Trimethyl-5-(4-nitrophenyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe to study enzyme-substrate interactions and the mechanisms of enzyme catalysis.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of N,2,6-Trimethyl-5-(4-nitrophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to the active site of enzymes. The methyl groups can also influence the compound’s lipophilicity and its ability to cross cell membranes, affecting its overall bioavailability and efficacy.
類似化合物との比較
Similar Compounds
2,6-Dimethyl-4-nitropyrimidine: Lacks the additional methyl group at the 2-position.
4-Amino-2,6-dimethyl-5-nitropyrimidine: Contains an amino group instead of a nitrophenyl group.
2,4,6-Trimethylpyrimidine: Lacks the nitrophenyl group.
Uniqueness
N,2,6-Trimethyl-5-(4-nitrophenyl)pyrimidin-4-amine is unique due to the presence of both the nitrophenyl group and the three methyl groups, which confer specific electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
特性
CAS番号 |
185017-07-6 |
|---|---|
分子式 |
C13H14N4O2 |
分子量 |
258.28 g/mol |
IUPAC名 |
N,2,6-trimethyl-5-(4-nitrophenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C13H14N4O2/c1-8-12(13(14-3)16-9(2)15-8)10-4-6-11(7-5-10)17(18)19/h4-7H,1-3H3,(H,14,15,16) |
InChIキー |
IKDFNDWLDPXXHX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)C)NC)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



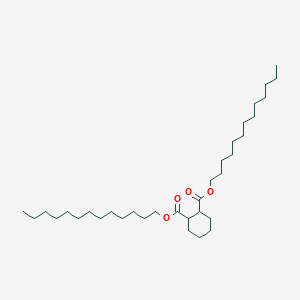
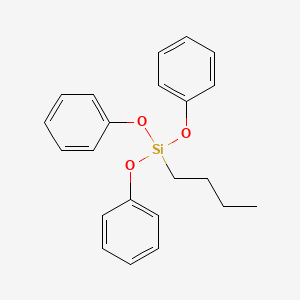
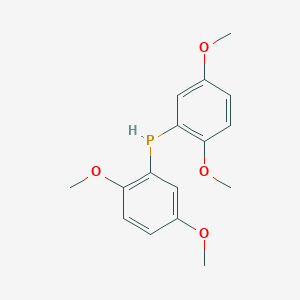

![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene)](/img/structure/B14269356.png)
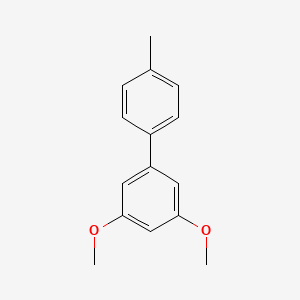
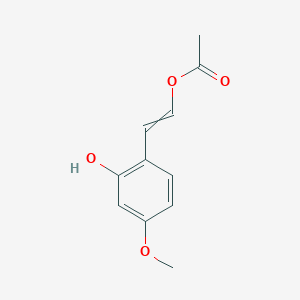
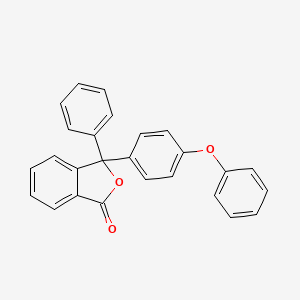
![2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14269383.png)
![3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B14269389.png)



